molecular formula C9H4F5NO2S B12878730 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole

2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12878730
M. Wt: 285.19 g/mol
InChI Key: BQSFNCVLMSCBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is a compound that features both difluoromethoxy and trifluoromethylthio functional groups attached to a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto the benzo[d]oxazole ring. One common method involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a precursor for trifluoromethyl radicals. The reaction is often carried out in the presence of an organophotocatalyst under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new groups onto the benzo[d]oxazole ring.

Scientific Research Applications

2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electron transfer processes. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the combination of its functional groups and the benzo[d]oxazole core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H4F5NO2S

Molecular Weight

285.19 g/mol

IUPAC Name

2-(difluoromethoxy)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2S/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H

InChI Key

BQSFNCVLMSCBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.